![molecular formula C14H14N2O B7470976 Azetidin-1-yl-(4-pyrrol-1-ylphenyl)methanone](/img/structure/B7470976.png)
Azetidin-1-yl-(4-pyrrol-1-ylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidin-1-yl-(4-pyrrol-1-ylphenyl)methanone, also known as AZD9291, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is a small molecule drug that has shown promise in the treatment of non-small cell lung cancer (NSCLC) with EGFR T790M mutations.
Wirkmechanismus
Azetidin-1-yl-(4-pyrrol-1-ylphenyl)methanone works by binding to the ATP-binding site of the EGFR kinase domain and inhibiting its activity. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival.
Biochemical and Physiological Effects
In preclinical studies, Azetidin-1-yl-(4-pyrrol-1-ylphenyl)methanone has been shown to inhibit the growth of cancer cells with EGFR T790M mutations while sparing normal cells. It has also been shown to have a favorable pharmacokinetic profile with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
Azetidin-1-yl-(4-pyrrol-1-ylphenyl)methanone has several advantages for lab experiments, including its high potency and selectivity for the EGFR T790M mutation. However, it also has limitations, such as the potential for off-target effects and the need for further optimization to improve its pharmacokinetic properties.
Zukünftige Richtungen
For the development of Azetidin-1-yl-(4-pyrrol-1-ylphenyl)methanone include optimizing its pharmacokinetic properties, exploring its potential in combination with other therapies, and investigating its efficacy in other cancer types with EGFR mutations. Additionally, further research is needed to better understand the mechanisms of resistance to Azetidin-1-yl-(4-pyrrol-1-ylphenyl)methanone and to develop strategies to overcome it.
Synthesemethoden
The synthesis of Azetidin-1-yl-(4-pyrrol-1-ylphenyl)methanone involves a series of chemical reactions starting with the reaction of 4-bromoaniline with 2,2,2-trifluoroethylamine to form 4-(2,2,2-trifluoroethyl)aniline. This compound is then reacted with 4-(4-chloro-3-nitrophenyl)morpholine to form the key intermediate, 4-(2,2,2-trifluoroethyl)-N-(4-(4-chloro-3-nitrophenyl)morpholin-2-yl)aniline. This intermediate is then reduced using palladium on carbon to form Azetidin-1-yl-(4-pyrrol-1-ylphenyl)methanone.
Wissenschaftliche Forschungsanwendungen
Azetidin-1-yl-(4-pyrrol-1-ylphenyl)methanone has been extensively studied in preclinical and clinical studies for the treatment of NSCLC with EGFR T790M mutations. It has shown promising results in inhibiting the growth of cancer cells and improving patient outcomes.
Eigenschaften
IUPAC Name |
azetidin-1-yl-(4-pyrrol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14(16-10-3-11-16)12-4-6-13(7-5-12)15-8-1-2-9-15/h1-2,4-9H,3,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZMKOAIQNKCCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(4-pyrrol-1-ylphenyl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.